Cas no 892749-57-4 (1-(5-chloro-2-methoxyphenyl)-4-3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl-1H-1,2,3-triazol-5-amine)

1-(5-chloro-2-methoxyphenyl)-4-3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl-1H-1,2,3-triazol-5-amine 化学的及び物理的性質
名前と識別子
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- AKOS001914880
- 1-(5-chloro-2-methoxyphenyl)-4-(3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)-1H-1,2,3-triazol-5-amine
- CCG-166973
- 1-(5-chloro-2-methoxyphenyl)-4-[3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl]-1H-1,2,3-triazol-5-amine
- F3411-2187
- 892749-57-4
- 3-(5-chloro-2-methoxyphenyl)-5-(3-thiophen-2-yl-1,2,4-oxadiazol-5-yl)triazol-4-amine
- 1-(5-Chloro-2-methoxyphenyl)-4-[3-(2-thienyl)-1,2,4-oxadiazol-5-yl]-1H-1,2,3-triazol-5-amine
- 1-(5-chloro-2-methoxyphenyl)-4-3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl-1H-1,2,3-triazol-5-amine
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- インチ: 1S/C15H11ClN6O2S/c1-23-10-5-4-8(16)7-9(10)22-13(17)12(19-21-22)15-18-14(20-24-15)11-3-2-6-25-11/h2-7H,17H2,1H3
- InChIKey: CNFZFKZKOFNQNU-UHFFFAOYSA-N
- ほほえんだ: N1(C2=CC(Cl)=CC=C2OC)C(N)=C(C2ON=C(C3SC=CC=3)N=2)N=N1
計算された属性
- せいみつぶんしりょう: 374.0352725g/mol
- どういたいしつりょう: 374.0352725g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 8
- 重原子数: 25
- 回転可能化学結合数: 4
- 複雑さ: 466
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 133Ų
- 疎水性パラメータ計算基準値(XlogP): 2.9
じっけんとくせい
- 密度みつど: 1.68±0.1 g/cm3(Temp: 20 °C; Press: 760 Torr)(Predicted)
- ふってん: 651.3±65.0 °C(Predicted)
- 酸性度係数(pKa): -4.09±0.20(Predicted)
1-(5-chloro-2-methoxyphenyl)-4-3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl-1H-1,2,3-triazol-5-amine 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F3411-2187-2μmol |
1-(5-chloro-2-methoxyphenyl)-4-[3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl]-1H-1,2,3-triazol-5-amine |
892749-57-4 | 2μmol |
$57.0 | 2023-09-10 | ||
Life Chemicals | F3411-2187-2mg |
1-(5-chloro-2-methoxyphenyl)-4-[3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl]-1H-1,2,3-triazol-5-amine |
892749-57-4 | 2mg |
$59.0 | 2023-09-10 | ||
Life Chemicals | F3411-2187-4mg |
1-(5-chloro-2-methoxyphenyl)-4-[3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl]-1H-1,2,3-triazol-5-amine |
892749-57-4 | 90%+ | 4mg |
$66.0 | 2023-04-26 | |
Life Chemicals | F3411-2187-1mg |
1-(5-chloro-2-methoxyphenyl)-4-[3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl]-1H-1,2,3-triazol-5-amine |
892749-57-4 | 1mg |
$54.0 | 2023-09-10 | ||
Life Chemicals | F3411-2187-3mg |
1-(5-chloro-2-methoxyphenyl)-4-[3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl]-1H-1,2,3-triazol-5-amine |
892749-57-4 | 3mg |
$63.0 | 2023-09-10 | ||
Life Chemicals | F3411-2187-5μmol |
1-(5-chloro-2-methoxyphenyl)-4-[3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl]-1H-1,2,3-triazol-5-amine |
892749-57-4 | 90%+ | 5μl |
$63.0 | 2023-04-26 | |
Life Chemicals | F3411-2187-5mg |
1-(5-chloro-2-methoxyphenyl)-4-[3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl]-1H-1,2,3-triazol-5-amine |
892749-57-4 | 90%+ | 5mg |
$69.0 | 2023-04-26 |
1-(5-chloro-2-methoxyphenyl)-4-3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl-1H-1,2,3-triazol-5-amine 関連文献
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Jang-Yeon Hwang,Chong S. Yoon,Ilias Belharouak,Yang-Kook Sun J. Mater. Chem. A, 2016,4, 17952-17959
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Cuiyan Wu,Hai Xu,Yaqian Li,Ruihua Xie,Peijuan Li,Xiao Pang,Zile Zhou,Haitao Li,Youyu Zhang Anal. Methods, 2019,11, 2591-2596
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Gaolian Xu,Hang Zhao,Jonathan M. Cooper,Julien Reboud Chem. Commun., 2016,52, 12187-12190
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Wenxin Lin,Yuanjing Cui,Yu Yang,Quan Hu,Guodong Qian Dalton Trans., 2018,47, 15882-15887
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Paul D. Boyle,Richard J. Puddephatt Chem. Commun., 2015,51, 10334-10336
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John Linkhorst,Arne Cinar,Alexander Jans,Alexander J. C. Kuehne Lab Chip, 2018,18, 1341-1348
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Wei Lv,Chen Zhang,Yanbing He,Baohua Li J. Mater. Chem. A, 2015,3, 20218-20224
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Chantal T. Falzon,Ilhyong Ryu,Carl H. Schiesser Chem. Commun., 2002, 2338-2339
1-(5-chloro-2-methoxyphenyl)-4-3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl-1H-1,2,3-triazol-5-amineに関する追加情報
1-(5-Chloro-2-Methoxyphenyl)-4-[3-(Thiophen-2-Yl)-1,2,4-Oxadiazol-5-Yl]-1H-1,2,3-Triazol-5-Amine
The compound with CAS No. 892749-57-4, known as 1-(5-chloro-2-methoxyphenyl)-4-[3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl]-1H-1,2,3-triazol-5-amine, is a highly specialized organic molecule with a complex structure that combines multiple heterocyclic rings and functional groups. This compound has garnered significant attention in the fields of medicinal chemistry and materials science due to its unique properties and potential applications. Recent studies have highlighted its role in the development of novel therapeutic agents and advanced materials.
The molecular structure of this compound is characterized by a triazole ring system, which is fused with an oxadiazole ring and substituted with a chloro-methoxyphenyl group and a thiophene moiety. These structural features contribute to its exceptional chemical stability and reactivity. The presence of the triazole ring makes this compound a promising candidate for click chemistry reactions, which are widely used in drug discovery and polymer synthesis.
Recent research has focused on the synthesis and characterization of this compound using advanced techniques such as microwave-assisted synthesis and high-resolution mass spectrometry. These studies have revealed that the compound exhibits excellent solubility in organic solvents and demonstrates strong fluorescence properties under UV light. Such characteristics make it a valuable tool in bioimaging applications and sensor technologies.
In terms of biological activity, this compound has shown potent anti-tumor properties in vitro studies. The chloro-methoxyphenyl group is believed to play a critical role in its ability to inhibit specific enzymes involved in cancer cell proliferation. Furthermore, the thiophene moiety enhances the compound's ability to penetrate cellular membranes, making it an attractive candidate for targeted drug delivery systems.
The integration of multiple heterocyclic rings in this compound also contributes to its electronic properties, which are being explored for use in organic electronics. Recent studies have demonstrated that this compound can be incorporated into organic field-effect transistors (OFETs) to improve their performance. The oxadiazole ring is particularly important for stabilizing charge carriers during electron transport.
From a synthetic perspective, the preparation of this compound involves a multi-step process that includes nucleophilic substitution reactions and cyclization steps. Researchers have optimized reaction conditions to achieve high yields and purity levels. The use of eco-friendly solvents and catalysts has also been explored to align with green chemistry principles.
In conclusion, the compound with CAS No. 892749-57-4 represents a cutting-edge advancement in organic synthesis with diverse applications across multiple disciplines. Its unique structure and functional groups make it a versatile building block for developing innovative materials and therapeutic agents. As research continues to unfold, this compound is expected to play an increasingly important role in both academic and industrial settings.
892749-57-4 (1-(5-chloro-2-methoxyphenyl)-4-3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl-1H-1,2,3-triazol-5-amine) 関連製品
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